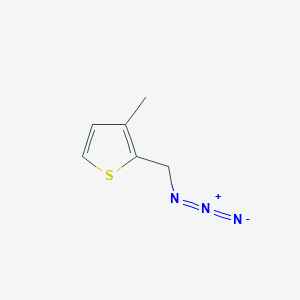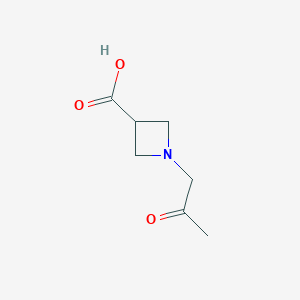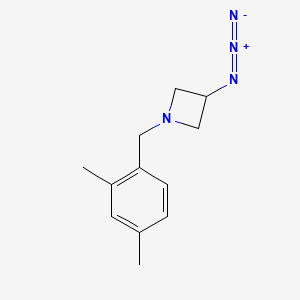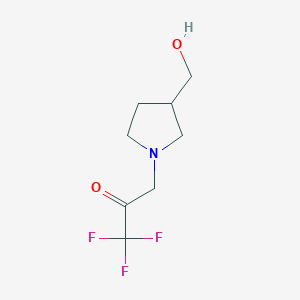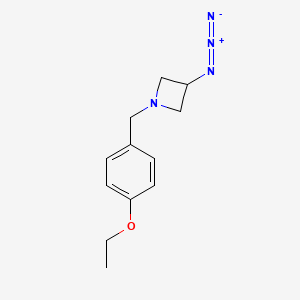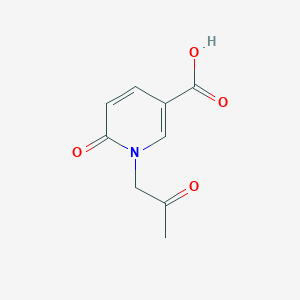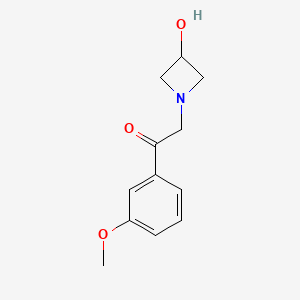
2-(1-(Tétrahydrothiophène-3-yl)pipéridin-4-yl)éthan-1-ol
Vue d'ensemble
Description
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H21NOS and its molecular weight is 215.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Homologation photochimique
Ce composé a été utilisé dans le processus d'homologation photochimique pour la préparation d'aldéhydes aliphatiques . Le processus implique la génération de composés carbonylés par des moyens photochimiques, ce qui est une étape cruciale dans diverses voies de synthèse.
Développement de médicaments antipaludiques
Les dérivés de la pipéridine, y compris les structures similaires au composé en question, ont montré une forte sélectivité et une activité contre les souches résistantes de Plasmodium falciparum . Ces résultats sont importants dans la recherche continue de nouveaux médicaments antipaludiques, en particulier face à la résistance croissante aux médicaments.
Liaison PROTAC
La structure du composé suggère une utilisation potentielle comme liaison semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse) . Les PROTAC sont une classe émergente d'agents thérapeutiques qui ciblent les protéines pour la dégradation, offrant une nouvelle approche au développement de médicaments.
Recherche pharmacologique
En pharmacologie, des structures de pipéridine similaires ont été évaluées pour une variété de propriétés biochimiques et pharmacologiques, notamment comme inhibiteurs du SNC, agents anti-inflammatoires et agents antimuscariniques . Ce composé pourrait potentiellement être exploré pour des applications similaires.
Synthèse organique
Le composé peut servir de bloc de construction en synthèse organique, en particulier dans la construction de molécules complexes . Son noyau pipéridine est un motif courant dans de nombreux composés organiques, ce qui en fait un composant précieux en chimie synthétique.
Chimie médicinale
En chimie médicinale, les analogues du composé ont été utilisés dans la synthèse de molécules ayant des effets thérapeutiques potentiels . Le groupe hydroxyle présent dans le composé pourrait être un groupe fonctionnel clé contribuant à l'activité biologique.
Recherche chimique
Le composé pourrait être impliqué dans la recherche chimique, en particulier dans l'étude des mécanismes réactionnels et le développement de nouvelles méthodes de synthèse . Sa structure unique pourrait fournir des informations sur la réactivité chimique et la liaison.
Applications industrielles
Bien que les applications industrielles spécifiques de ce composé ne soient pas détaillées, ses caractéristiques structurelles suggèrent une utilisation potentielle dans le développement de catalyseurs industriels, de polymères ou comme intermédiaire dans la synthèse de produits chimiques plus complexes .
Mécanisme D'action
Target of Action
The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.
Mode of Action
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.
Result of Action
The inhibition of glutaminase 1 by 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects in conditions like cancer, where glutamine metabolism is often dysregulated .
Cellular Effects
The effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, which can lead to apoptosis in cancer cells . Additionally, it can modulate gene expression related to cell proliferation and survival, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with glutaminase 1 inhibits the enzyme’s activity, reducing glutamine metabolism and leading to increased ROS levels . This can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged effects in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained inhibition of glutaminase 1 and continuous modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it can effectively inhibit glutaminase 1 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects .
Metabolic Pathways
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glutamine metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting glutaminase 1, it reduces the conversion of glutamine to glutamate, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAQXRADWMOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


